

# Application Notes and Protocols for MC180295 in AML Xenograft Models

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## Compound of Interest

Compound Name: MC180295

Cat. No.: B608874

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## Introduction

**MC180295** is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] Inhibition of CDK9, a key regulator of transcriptional elongation, has emerged as a promising therapeutic strategy in various malignancies, including Acute Myeloid Leukemia (AML).[3] Dysregulation of the CDK9 pathway is implicated in the development and maintenance of AML. [3] **MC180295** has demonstrated significant preclinical anti-tumor efficacy in both in vitro and in vivo models of AML.[1] Notably, it shows heightened potency in AML cell lines harboring MLL translocations.[1][2]

These application notes provide detailed protocols for the utilization of **MC180295** in AML xenograft models, offering a framework for preclinical efficacy and tolerability studies.

## Data Presentation

### In Vitro Efficacy of MC180295

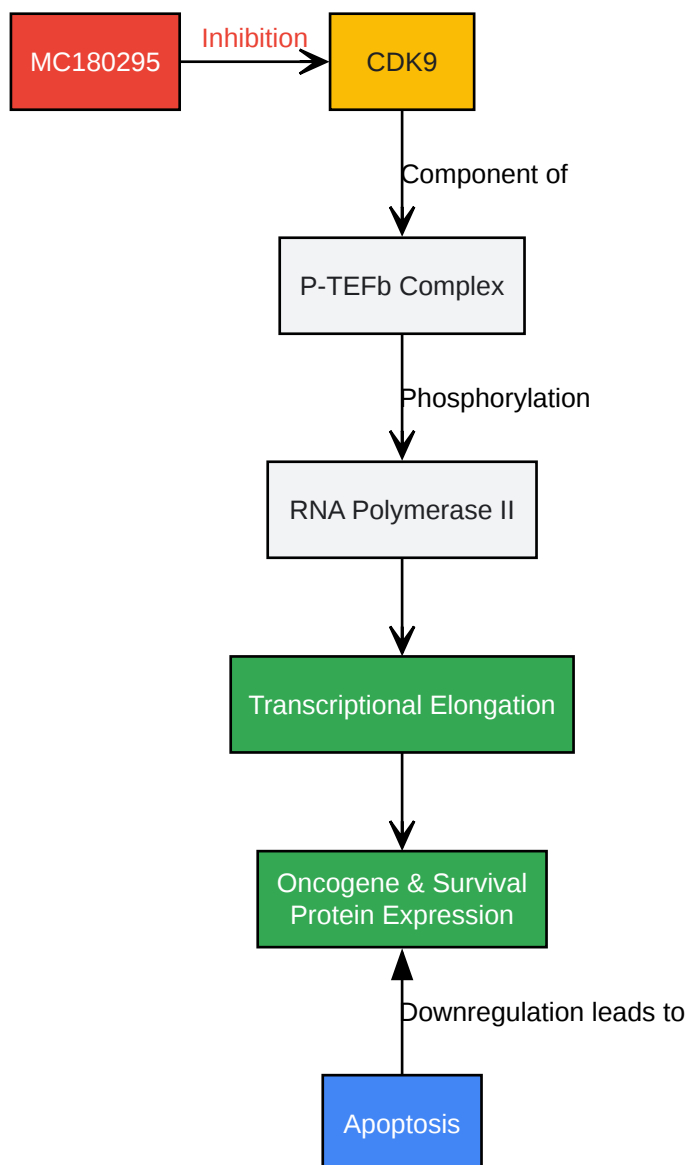
| Cell Line               | Cancer Type              | IC50 (nM)     | Notes   |
|-------------------------|--------------------------|---------------|---|
| MV4-11                  | AML (MLL-rearranged)     | Highly Potent | Derived from a patient with MLL translocation.[2] |
| MOLM-13                 | AML (MLL-rearranged)     | Highly Potent | Derived from a patient with MLL translocation.[2] |
| THP-1                   | AML (MLL-rearranged)     | Highly Potent | Derived from a patient with MLL translocation.[2] |
| Median of 46 cell lines | 6 different malignancies | 171           | Demonstrates broad anti-cancer activity.[1][2]    |

## In Vivo Efficacy of MC180295 and its More Potent Enantiomer, MC180380

| Model                  | Cell Line | Treatment           | Dosing Schedule                 | Key Findings                           |
|------------------------|-----------|---------------------|---------------------------------|--|
| AML Xenograft          | MV4-11    | MC180295 / MC180380 | 20 mg/kg, i.p., every other day | Significant delay in tumor growth. [1] |
| Colon Cancer Xenograft | SW48      | MC180295 / MC180380 | 20 mg/kg, i.p., every other day | Significant delay in tumor growth. [1] |

## Signaling Pathway

The primary mechanism of action of **MC180295** is the inhibition of CDK9. As a component of the positive transcription elongation factor b (P-TEFb), CDK9 phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transition from transcriptional initiation to productive elongation. By inhibiting CDK9, **MC180295** prevents the transcription of key oncogenes and survival proteins, ultimately leading to apoptosis in cancer cells.



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**Caption:** MC180295 inhibits CDK9, disrupting transcriptional elongation and promoting apoptosis.

## Experimental Protocols

### Cell Culture

Cell Line: MV4-11 (Human biphenotypic B myelomonocytic leukemia)

- Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

- Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- Subculturing: Split the culture every 2-3 days to maintain a cell density between  $1 \times 10^5$  and  $1 \times 10^6$  cells/mL.

## AML Xenograft Model Establishment

Animal Model: NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, female, 6-8 weeks old.

- Cell Preparation: Harvest MV4-11 cells during the logarithmic growth phase. Wash the cells twice with sterile phosphate-buffered saline (PBS). Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of  $1 \times 10^8$  cells/mL.
- Implantation: Subcutaneously inject 100  $\mu$ L of the cell suspension ( $1 \times 10^7$  cells) into the right flank of each mouse.
- Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers twice a week. Calculate tumor volume using the formula:  $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$ .
- Treatment Initiation: Begin treatment when the average tumor volume reaches 100-150 mm<sup>3</sup>.

## MC180295 Formulation and Administration

Formulation Vehicle:

A mixture of:

- N-Methyl-2-pyrrolidone (NMP)
- Captisol® (20% w/v)
- Polyethylene glycol 400 (PEG-400)
- Normal Saline (PBS)

Preparation Protocol:[\[1\]](#)

- Prepare the vehicle by mixing NMP, Captisol®, PEG-400, and PBS in a ratio of 1:4:4:11 by volume.
- First, add the required amount of NMP to a sterile tube.
- Sequentially add Captisol® and PEG-400 to the NMP and mix thoroughly.
- Finally, add the PBS to the mixture and vortex until a clear solution is formed.
- Weigh the required amount of **MC180295** and dissolve it in the prepared vehicle to achieve the desired final concentration for dosing. Prepare this formulation fresh before each administration.

#### Administration Protocol:

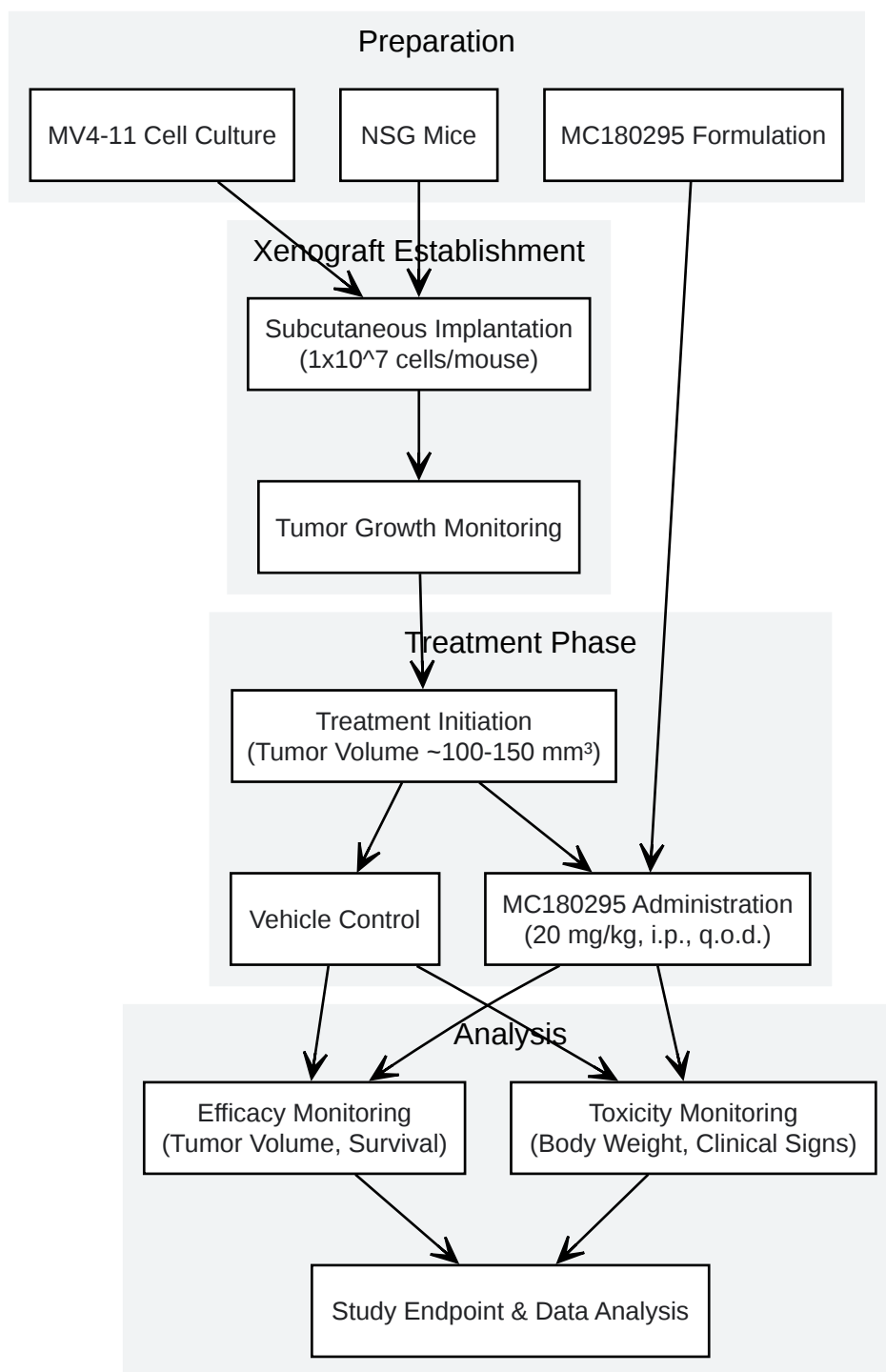
- Dosage: 20 mg/kg body weight.
- Route of Administration: Intraperitoneal (i.p.) injection.
- Dosing Schedule: Administer every other day.
- Control Group: Administer the vehicle alone to the control group following the same schedule.

## Efficacy and Toxicity Monitoring

- Tumor Growth: Continue to measure tumor volume twice weekly throughout the study.
- Body Weight: Record the body weight of each mouse twice a week as an indicator of general health and toxicity.
- Clinical Observations: Monitor the animals daily for any signs of distress, such as changes in posture, activity, or grooming.
- Endpoint: The study endpoint may be defined by a specific tumor volume (e.g., 2000 mm<sup>3</sup>), a predetermined study duration, or signs of significant toxicity (e.g., >20% body weight loss, ulceration of the tumor). Euthanize mice when endpoints are met.

- **Data Analysis:** Compare the tumor growth rates and survival between the treated and control groups. The anti-tumor effect can be expressed as the percentage of tumor growth inhibition (%TGI).

## Experimental Workflow



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**Caption:** Workflow for assessing **MC180295** efficacy in an AML xenograft model.

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## References

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